

Application Notes and Protocols for Live Cell Imaging Using Methyltetrazine-PEG4-oxyamine

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Compound of Interest

Compound Name: Methyltetrazine-PEG4-oxyamine

Cat. No.: B12422954

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyltetrazine-PEG4-oxyamine is a versatile, heterobifunctional linker that serves as a powerful tool in the field of bioorthogonal chemistry, particularly for live-cell imaging applications. This molecule incorporates three key features: a highly reactive methyltetrazine moiety, a hydrophilic 4-unit polyethylene glycol (PEG4) spacer, and a terminal oxyamine group. [1][2] This unique combination of functionalities allows for a two-step labeling strategy that offers high specificity and efficiency in complex biological environments.

The core of this technology lies in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a "click chemistry" reaction between the methyltetrazine and a strained alkene, most commonly a trans-cyclooctene (TCO). [1][3] This reaction is exceptionally fast, with second-order rate constants reaching up to $10^6 \text{ M}^{-1}\text{s}^{-1}$, and proceeds efficiently under physiological conditions without the need for a catalyst. [3][4][5] The reaction is highly specific and bioorthogonal, meaning it does not interfere with native cellular processes. [1][6][7]

The PEG4 spacer enhances the hydrophilicity of the molecule, improving its solubility in aqueous buffers and minimizing non-specific binding. [1][2] The oxyamine group provides a versatile handle for conjugating the tetrazine to a wide range of molecules, including fluorescent dyes, biotin, or other probes, through the formation of a stable oxime linkage with an aldehyde or ketone. [2]

These properties make **Methyltetrazine-PEG4-oxyamine** an ideal reagent for pre-targeted live-cell imaging strategies. In this approach, a biomolecule of interest is first labeled with a TCO-containing probe. Subsequently, a tetrazine-conjugated imaging agent is introduced, which rapidly and specifically "clicks" onto the TCO-tagged biomolecule, allowing for precise visualization with minimal background signal.^{[8][9]} This method is particularly advantageous for imaging cell surface receptors and other dynamic processes in living cells.^[8]

Physicochemical Properties and Specifications

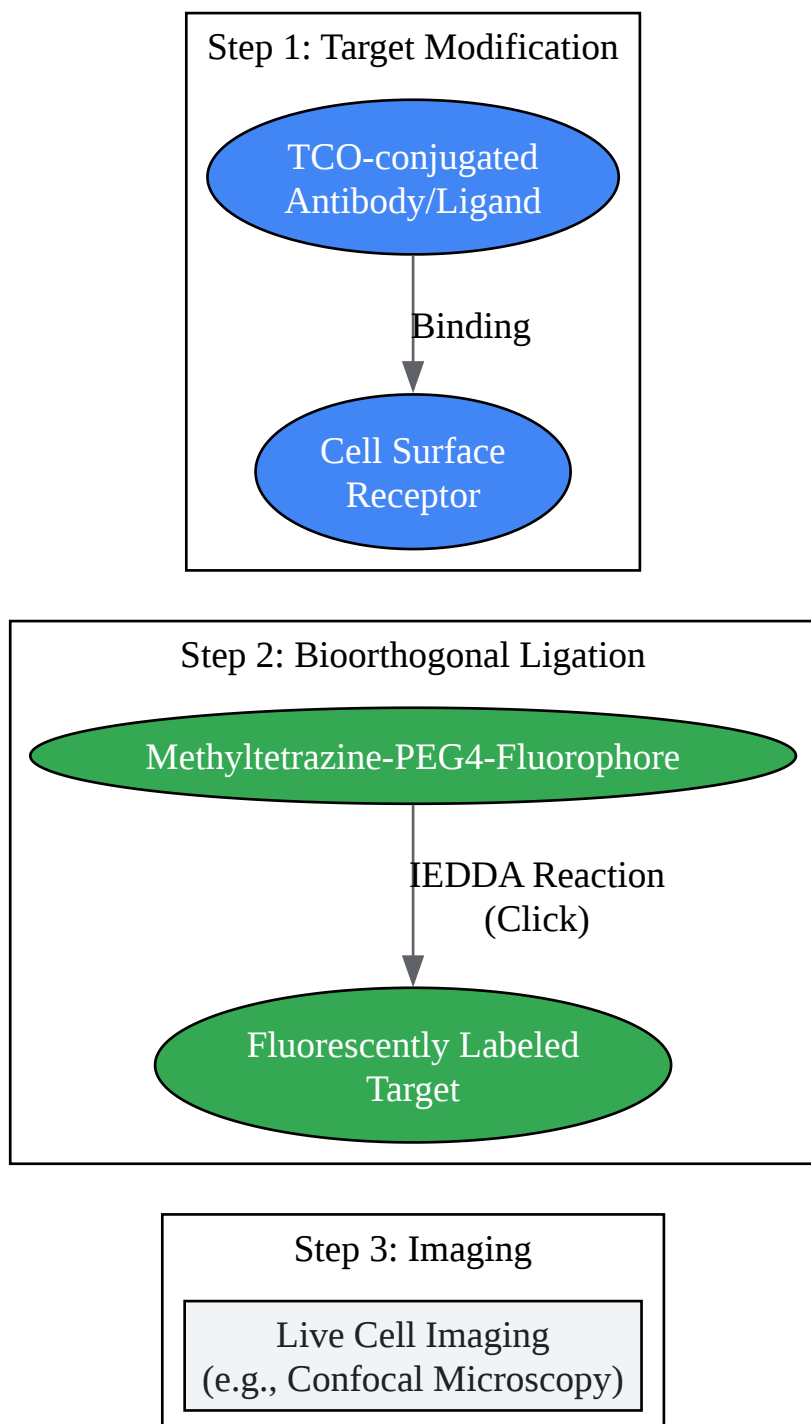
Property	Value	Reference
Chemical Formula	C23H36CIN7O7	^[1]
Molecular Weight	558.03 g/mol	^[1]
Purity	>95%	^[1]
Physical Form	Red oil	^[1]
Solubility	Soluble in MeOH, DMF, and DMSO	^[1]
Storage	Store at -20°C	^[1]
Reactive Groups	Methyltetrazine, Oxyamine	^{[1][2]}
Spacer	PEG4	^{[1][2]}
Reaction Partner	Trans-cyclooctene (TCO), Norbornene	^[1]

Reaction Mechanism and Workflow

The use of **Methyltetrazine-PEG4-oxyamine** in live-cell imaging typically follows a pre-targeting workflow. This involves two main steps:

- **Target Modification:** The biomolecule of interest (e.g., a cell-surface protein) is first labeled with a strained alkene, such as trans-cyclooctene (TCO). This can be achieved through various methods, including genetic encoding of unnatural amino acids, enzymatic labeling, or conjugation to antibodies or ligands.

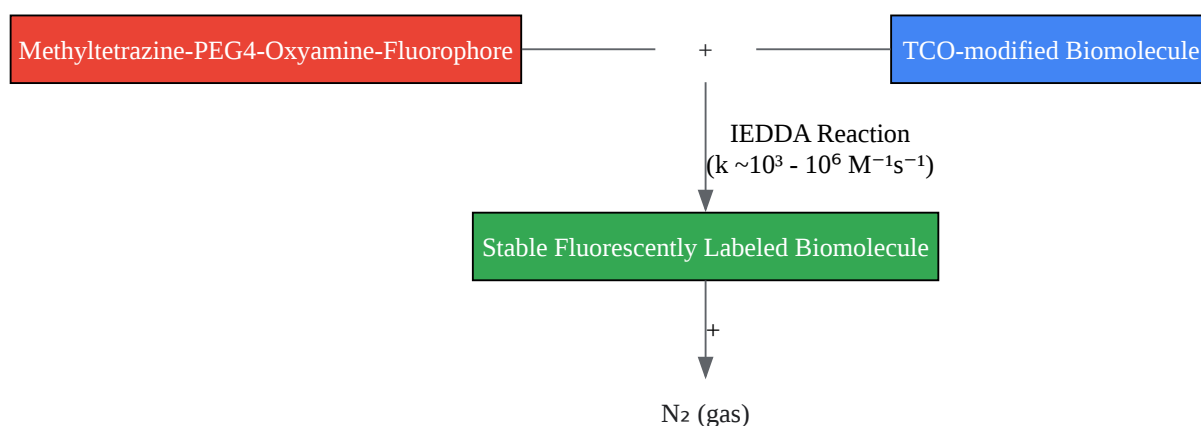
- Bioorthogonal Ligation: The **Methyltetrazine-PEG4-oxyamine**, conjugated to a fluorescent probe, is then added to the cells. The tetrazine rapidly reacts with the TCO-modified target via an IEDDA reaction, resulting in a stable covalent bond and fluorescent labeling of the target molecule.



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General workflow for pre-targeted live cell imaging.

The underlying chemical transformation is the inverse-electron-demand Diels-Alder reaction between the methyltetrazine and a trans-cyclooctene.



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The inverse-electron-demand Diels-Alder (IEDDA) reaction.

Experimental Protocols

Protocol 1: General Procedure for Live Cell Surface Labeling

This protocol provides a general guideline for labeling cell surface proteins using a TCO-modified antibody followed by a fluorescently-labeled methyltetrazine.

Materials:

- Live cells expressing the target of interest
- Cell culture medium
- Phosphate-buffered saline (PBS) or other imaging buffer

- TCO-conjugated primary or secondary antibody
- **Methyltetrazine-PEG4-oxyamine** conjugated to a fluorophore (e.g., MeTz-PEG4-Fluorophore)
- Fluorescence microscope

Procedure:

- Cell Preparation:
 - Plate cells on a glass-bottom dish or chamber slide suitable for microscopy and culture until they reach the desired confluency.
- Antibody Labeling (TCO Modification):
 - Dilute the TCO-conjugated antibody in cold cell culture medium or PBS to the desired working concentration.
 - Remove the culture medium from the cells and wash once with cold PBS.
 - Add the antibody solution to the cells and incubate for 1 hour at 4°C to prevent internalization.
 - Wash the cells three times with cold PBS to remove unbound antibody.
- Tetrazine Ligation and Staining:
 - Prepare a 1-10 μ M solution of the MeTz-PEG4-Fluorophore in pre-warmed cell culture medium or imaging buffer.[\[10\]](#)
 - Add the tetrazine solution to the cells.
 - Incubate for 30-60 minutes at 37°C.[\[10\]](#)
 - Wash the cells gently three times with pre-warmed imaging buffer to remove the unbound tetrazine probe.[\[10\]](#)

- Live Cell Imaging:
 - Add fresh, pre-warmed imaging buffer to the cells.
 - Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 2: Preparation of a Custom Methyltetrazine-Fluorophore Conjugate

This protocol describes the conjugation of **Methyltetrazine-PEG4-oxyamine** to a fluorophore containing an aldehyde or ketone group.

Materials:

- **Methyltetrazine-PEG4-oxyamine**
- Fluorophore with an aldehyde or ketone functional group
- Anhydrous DMSO or DMF
- Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)

Procedure:

- Prepare Stock Solutions:
 - Dissolve **Methyltetrazine-PEG4-oxyamine** in anhydrous DMSO or DMF to a concentration of 10 mM.
 - Dissolve the aldehyde or ketone-containing fluorophore in anhydrous DMSO or DMF to a concentration of 10 mM.
- Conjugation Reaction:
 - In a microcentrifuge tube, combine the fluorophore solution with a 1.5 to 3-fold molar excess of the **Methyltetrazine-PEG4-oxyamine** solution.

- Add reaction buffer to achieve a final reaction volume where the organic solvent concentration is less than 20%.
- Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.
- Purification (Optional but Recommended):
 - The resulting conjugate can be purified using HPLC or other chromatographic techniques to remove unreacted starting materials.
- Characterization and Storage:
 - Confirm the successful conjugation using mass spectrometry.
 - Determine the concentration of the conjugate using the absorbance of the fluorophore.
 - Store the purified conjugate at -20°C, protected from light.

Quantitative Data

The selection of the tetrazine and dienophile pair is critical as it influences the reaction kinetics. The following table summarizes representative reaction rates for tetrazine-TCO ligations.

Tetrazine Derivative	Dienophile	Second-Order Rate Constant (k_2) ($M^{-1}s^{-1}$)	Reference
3-methyl-6-phenyl-1,2,4,5-tetrazine	TCO	~1,000 - 2,000	[5][11]
3,6-di-(2-pyridyl)-s-tetrazine	TCO	~2,000	[5]
H-Tz (unsubstituted)	TCO	Up to 30,000	[11]

Note: The methyl group on methyltetrazine enhances the stability of the tetrazine moiety compared to the unsubstituted version, which can be a crucial factor for in vivo and long-term imaging experiments.[11]

Troubleshooting

Issue	Possible Cause	Suggested Solution
Low or No Signal	Inefficient TCO labeling of the target molecule.	Optimize the concentration and incubation time for the TCO-probe. Confirm TCO labeling using an alternative method if possible.
Degradation of the tetrazine-fluorophore.	Store the tetrazine conjugate properly at -20°C and protect it from light. Prepare fresh dilutions before each experiment.	
Low expression of the target molecule.	Use a cell line with higher expression of the target or an overexpression system.	
High Background	Non-specific binding of the antibody or tetrazine.	Increase the number and duration of wash steps. Include a blocking step (e.g., with BSA) before antibody incubation. Use a lower concentration of the tetrazine probe.
Autofluorescence of cells or medium.	Use a phenol red-free imaging medium. Select a fluorophore in the red or far-red spectrum to minimize cellular autofluorescence.	
Cell Death/Toxicity	High concentration of reagents.	Perform a dose-response curve to determine the optimal, non-toxic concentration of the TCO-probe and tetrazine-fluorophore.

Contamination of reagents.	Use sterile buffers and handle reagents in a sterile environment.
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Conclusion

Methyltetrazine-PEG4-oxyamine is a powerful and versatile tool for live-cell imaging, enabling researchers to visualize and study a wide range of biological processes with high specificity and temporal resolution. The bioorthogonal nature of the tetrazine-TCO ligation, coupled with the favorable properties of the PEG4 spacer, makes this reagent an excellent choice for pre-targeted imaging strategies in complex biological systems. By following the protocols and guidelines outlined in these application notes, researchers can successfully implement this technology to advance their studies in cell biology, drug development, and beyond.

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